![molecular formula C18H23N3O2 B2540133 1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea CAS No. 324036-96-6](/img/structure/B2540133.png)
1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an adamantyl group, which is a bulky, three-dimensional structure derived from adamantane . It also contains a urea functional group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The urea group would likely form hydrogen bonds with other molecules, which could affect the overall structure and properties of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the adamantyl group is known to undergo reactions such as radical substitutions . The urea group could potentially undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the adamantyl group, which could impart lipophilicity and structural stability . The urea group could contribute to the solubility of the compound in water .Aplicaciones Científicas De Investigación
Synthesis and Properties
Researchers have synthesized and studied various ureas containing adamantane moieties for their inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting their potential therapeutic applications. These compounds, characterized by their reduced melting points and increased solubility in water, exhibit inhibitory activity in the low nanomolar range, underscoring their efficacy as sEH inhibitors (Butov, Burmistrov, & Danilov, 2017). A notable aspect of these studies is the exploration of various substituents on the adamantane scaffold to improve pharmacokinetic properties and enhance the inhibitors' solubility and metabolic stability, which are crucial for their in vivo efficacy (Burmistrov et al., 2018).
Inhibitory Activity and Pharmacokinetics
Adamantane ureas have shown significant inhibitory activity against sEH, with modifications to the adamantane group aimed at improving solubility and stability. These modifications have led to the development of compounds with enhanced oral bioavailability and in vivo efficacy, suggesting potential for therapeutic applications in cardiovascular diseases and inflammatory conditions (Hwang et al., 2007). The exploration of urea derivatives, including their synthesis and biological evaluation, has revealed promising antimicrobial activities, with specific compounds exhibiting significant growth inhibition against problematic bacterial strains such as Acinetobacter baumannii, highlighting the potential of these compounds in addressing antibiotic resistance (Patil et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16-4-2-1-3-15(16)11-19-21-17(23)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14,22H,5-10H2,(H2,20,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOQMLBHONNMH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

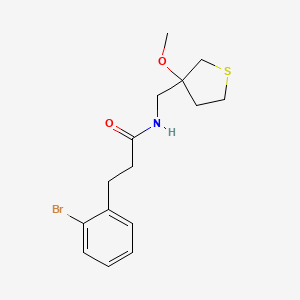
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)




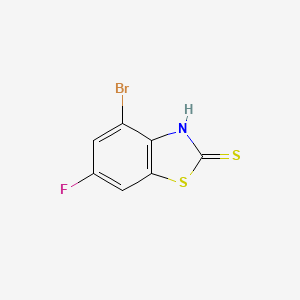
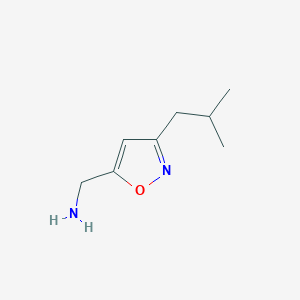
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)
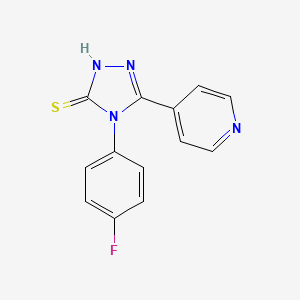
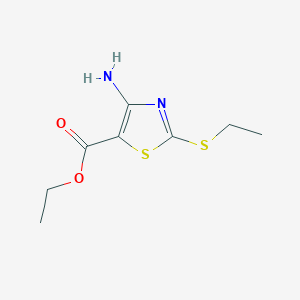
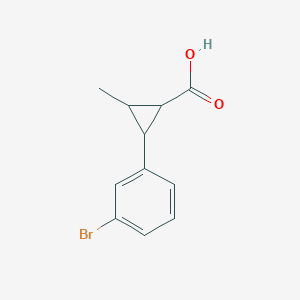

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)